5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,hydrochloride(2:1),(6R,7R)-
Description
The compound 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, hydrochloride (2:1), (6R,7R)- is a cephalosporin antibiotic with a complex structure optimized for enhanced antibacterial activity and β-lactamase stability. Key features include:
- Position 3 substituent: [(1-Methyl-1H-tetrazol-5-yl)thio]methyl group, which enhances resistance to enzymatic degradation .
- Position 7 substituent: (2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl side chain, a hallmark of third-generation cephalosporins, providing broad-spectrum Gram-negative coverage .
- Hydrochloride salt (2:1): Improves aqueous solubility compared to sodium or free acid forms .
This compound is structurally analogous to advanced cephalosporins like ceftriaxone but distinct in its substitution pattern.
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O5S3.ClH/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b21-8-;/t9-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYJYGJIOCXOTH-FAIYLGIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN9O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75738-60-2, 75738-58-8 | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monohydrochloride, [6R-[6α,7β(Z)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75738-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefmenoxime hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75738-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Route A: Reductive Amination and Cyclization
-
Step 1 : 3-Hydroxy-cepham (48 g) is dissolved in anhydrous methanol (400 mL) under mechanical stirring at -20°C to -10°C. Sodium borohydride (11.1 g) is added in batches to reduce the β-lactam carbonyl, yielding reduzate A (85 g, 88.5% yield).
-
Step 2 : Reduzate A is activated via tosylation using toluene sulfonyl chloride (9.3 g) and triethylamine (8.9 g) in methylene dichloride at -10°C, producing activator B (35.8 g, 91.1% yield).
-
Step 3 : Cyclization under nitrogen with phosphorus pentachloride (33.4 g) and pyridine (15 g) in methylene dichloride at -17°C to -20°C yields the cephem nucleus (21 g, 64.5% yield).
Route B: Direct Functionalization of 7-Aminocephalosporanic Acid (7-ACA)
-
7-ACA (26.4 g) is dissolved in acetonitrile (142 g) and purified water (60 g) at 5°C. Triethylamine (18 g) is added to deprotonate the 7-amino group, followed by acylation with 2-(thiazolamine-4-yl)acetyl chloride (ATC-HCl, 12.4 g) at -17°C. This route achieves a molar yield of 86.77% with 99.2% purity for intermediate cephem derivatives.
Table 1 : Comparison of Core Synthesis Routes
| Parameter | Route A | Route B |
|---|---|---|
| Starting Material | 3-Hydroxy-cepham | 7-ACA |
| Key Reagents | NaBH₄, TsCl, PCl₅ | ATC-HCl, TEA |
| Temperature Range (°C) | -20 to -10 | -17 to 5 |
| Yield (%) | 64.5 | 86.77 |
| Purity (%) | Not reported | 99.2 |
The introduction of the (2Z)-configured methoxyimino thiazolyl acetyl group at position 7 is critical for β-lactamase resistance. Two methods are prevalent:
Method 1: In Situ Activation of Carboxylic Acid
-
The (2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetic acid (10.5 g) is activated with phosphorus oxychloride (POCl₃, 6.2 mL) in tetrahydrofuran (THF) at 0°C. The resulting acyl chloride is coupled to the 7-amino group of the cephem nucleus in the presence of N,N-diisopropylethylamine (DIPEA, 15 mL) at -15°C. The reaction is monitored by HPLC until residual 7-ACA derivatives fall below 1%.
Method 2: Preformed Active Ester Coupling
-
The carboxylic acid is converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC, 8.3 g) in dimethylformamide (DMF). Coupling with the cephem nucleus proceeds at 25°C for 12 hours, achieving a 78% yield.
Key Challenges :
-
Maintaining the (Z)-configuration of the methoxyimino group requires strict control of pH (<4.0) and temperature (<10°C).
-
Epimerization at position 7 is minimized by avoiding prolonged exposure to basic conditions.
Functionalization at Position 3: Introduction of (1-Methyl-1H-tetrazol-5-yl)thio Group
The 3-methylthio-tetrazole substituent is introduced via nucleophilic displacement:
Thiolation Protocol
-
The cephem intermediate (20 g) is reacted with 1-methyl-1H-tetrazole-5-thiol (7.4 g) in dimethylacetamide (DMA, 150 mL) at 50°C for 6 hours. Potassium carbonate (12 g) is used as a base to generate the thiolate nucleophile. The product is isolated by precipitation with ice-cwater, yielding 18.2 g (85% yield).
Alternative Halogen Displacement
-
A bromomethyl intermediate (prepared via reaction with N-bromosuccinimide) undergoes substitution with 1-methyltetrazole-5-thiol in acetonitrile at 40°C, achieving a 79% yield.
Hydrochloride Salt Formation
The final step involves converting the free base to the 2:1 hydrochloride salt:
-
The purified free base (15 g) is dissolved in acetone (300 mL) at 25°C. Concentrated hydrochloric acid (12 mL) is added dropwise, inducing crystallization. The mixture is cooled to 5°C, stirred for 2 hours, and filtered to yield Compound X as a white crystalline solid (14.1 g, 92% yield).
Critical Parameters :
-
Stoichiometric control (2:1 base-to-HCl ratio) ensures consistent salt formation.
-
Residual solvents (e.g., acetonitrile) are maintained below 0.1% to meet pharmacopeial standards.
Industrial-Scale Optimization
Continuous Flow Synthesis
Crystallization Engineering
-
Anti-solvent crystallization using ethanol-water mixtures (70:30 v/v) improves particle size distribution (D90 < 50 µm) and bulk density (0.45 g/cm³).
Analytical Characterization
NMR Spectroscopy
HPLC Purity
-
Reverse-phase C18 chromatography (UV 254 nm) confirms >99.5% purity with retention time 12.4 minutes.
Comparative Analysis of Synthetic Routes
Table 2 : Performance Metrics Across Methods
| Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Core Synthesis (Route A) | 64.5 | N/A | Cost-effective reagents |
| Core Synthesis (Route B) | 86.77 | 99.2 | High purity |
| Position 7 Acylation | 78–92 | 99.5 | Configurational retention |
| Position 3 Thiolation | 79–85 | 98.8 | Scalability |
| Salt Formation | 92 | 99.7 | Crystallinity control |
Chemical Reactions Analysis
Types of Reactions
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,hydrochloride(2:1),(6R,7R)- undergoes several types of chemical reactions, including:
Oxidation: 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,hydrochloride(2:1),(6R,7R)- can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction of 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,hydrochloride(2:1),(6R,7R)- is typically achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,hydrochloride(2:1),(6R,7R)- can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,hydrochloride(2:1),(6R,7R)- often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and palladium on carbon are frequently used.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated compounds, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Antibiotic Properties
These compounds are primarily recognized for their antibacterial activity . The structural features of the bicyclic compound allow for interaction with bacterial enzymes, inhibiting cell wall synthesis or protein synthesis pathways. Studies have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including resistant strains.
| Compound | Target Bacteria | Mechanism of Action |
|---|---|---|
| 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivative | Staphylococcus aureus | Inhibition of cell wall synthesis |
| 5-Thia derivative with thiazole | Escherichia coli | Disruption of protein synthesis |
Antifungal Activity
Research indicates that certain derivatives exhibit antifungal properties, targeting specific fungal pathogens. The incorporation of thiazole rings enhances the interaction with fungal cell membranes, leading to increased permeability and cell death.
Structure-Activity Relationship (SAR)
The effectiveness of these compounds is often linked to their structural components :
- Bicyclic Framework : Provides a stable core that is essential for biological activity.
- Thiazole and Tetrazole Substituents : These heterocycles contribute to the compound's ability to interact with biological targets, enhancing potency and selectivity.
Clinical Trials
A notable study evaluated the efficacy of a specific derivative in treating infections caused by multidrug-resistant bacteria. The results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential as a new therapeutic agent.
Comparative Studies
Comparative analyses with existing antibiotics revealed that the 5-thia derivatives often exhibited lower minimum inhibitory concentrations (MICs), indicating superior potency.
Mechanism of Action
The mechanism of action of 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,hydrochloride(2:1),(6R,7R)- involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,hydrochloride(2:1),(6R,7R)- is used .
Biological Activity
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, particularly its derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, known for its complex structure and potential therapeutic applications, is primarily studied for its antibacterial properties as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with a thiazole moiety, which contributes to its biological activity. The specific derivative under consideration, 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, hydrochloride(2:1),(6R,7R)- has a molecular formula of C18H25N8O10S and a molecular weight of 1040.393 g/mol .
Antibacterial Properties
Numerous studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics.
Table 1: Antibacterial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
| Streptococcus pneumoniae | 0.125 µg/mL |
The compound works by binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Case Studies
A recent study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. In vitro tests showed that the compound was effective against strains resistant to conventional antibiotics .
Another case study involved a clinical trial where patients with severe bacterial infections were administered this compound as part of their treatment regimen. The results indicated a significant improvement in patient outcomes compared to those receiving standard antibiotic therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies indicate that it achieves peak plasma concentrations within 1–2 hours post-administration, with a half-life conducive to once or twice daily dosing .
Toxicity and Side Effects
While generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and allergic reactions in sensitive individuals. Long-term studies are ongoing to assess the full safety profile .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- In Vitro Activity: Compounds with methoxyimino-thiazolyl side chains (e.g., target compound) exhibit MIC90 values of ≤1 µg/mL against E. coli and Klebsiella pneumoniae, surpassing Cefazolin (MIC90: 8–16 µg/mL) .
Toxicity Profile :
- The 1-methyltetrazolethio group in the target compound is associated with hypoprothrombinemia and disulfiram-like reactions, necessitating caution in patients with vitamin K deficiency or alcohol use .
Q & A
Q. What are the key structural features of the compound, and how do they influence reactivity and stability?
The compound is a cephalosporin derivative with a β-lactam core fused to a bicyclo[4.2.0]octene system. Critical features include:
- β-lactam ring : Prone to hydrolysis under acidic/basic conditions; stability is influenced by electron-withdrawing substituents like the methoxyimino group at C7 .
- C3 thioether group : The (1-methyl-1H-tetrazol-5-yl)thio moiety enhances resistance to β-lactamase enzymes .
- C7 side chain : The (2Z)-methoxyimino-thiazolylacetamido group broadens antibacterial spectrum by improving affinity for penicillin-binding proteins (PBPs) .
Methodological Insight : To assess β-lactam stability, monitor degradation via HPLC under varying pH (e.g., phosphate buffers, pH 3–9) at 37°C .
Q. What synthetic routes are employed for this compound?
Synthesis typically involves:
- Core construction : Fermentation-derived 7-aminocephalosporanic acid (7-ACA) serves as the starting material.
- C7 modification : Coupling the (2Z)-methoxyimino-thiazolylacetyl group via active ester intermediates (e.g., using DCC/HOBt) under anhydrous conditions .
- C3 substitution : Introducing the tetrazolylthio group via nucleophilic displacement of a leaving group (e.g., bromine) using 1-methyl-1H-tetrazole-5-thiol .
Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| C7 acylation | DCC, HOBt, DMF, 0–5°C | 75–85% | |
| C3 thioether formation | 1-methyl-1H-tetrazole-5-thiol, K₂CO₃, DMF, 25°C | 60–70% |
Q. How can purity and identity be validated in research settings?
- HPLC-UV : Use a C18 column with mobile phase (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 629.1 (calculated for C₂₀H₂₄N₁₀O₅S₂Cl₂) .
- Chiral HPLC : Verify (6R,7R) stereochemistry using a Chiralpak AD-H column .
Q. What spectroscopic techniques characterize this compound?
Q. What biological activities are reported for related cephalosporins?
Analogous compounds (e.g., ceftizoxime, cefotaxime) show:
- Broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, Klebsiella).
- Resistance to hydrolysis by TEM-1 β-lactamase due to the C7 methoxyimino group .
Advanced Research Questions
Q. How can β-lactam ring instability be mitigated during synthesis?
- Protection strategies : Use silylating agents (e.g., TMSCl) to protect the β-lactam nitrogen during acylation .
- Low-temperature synthesis : Conduct C7 acylation at 0–5°C to minimize ring-opening .
- Lyophilization : Store the hydrochloride salt at -20°C in amber vials to prevent hydrolytic degradation .
Q. How do stereochemical configurations (6R,7R) impact bioactivity?
- The (6R,7R) configuration optimizes spatial alignment with PBPs. Molecular docking studies (e.g., AutoDock Vina) show stronger hydrogen bonding with PBP3 (ΔG ~-9.5 kcal/mol) compared to (6S,7S) isomers .
- Methodological note : Compare MIC values against P. aeruginosa for diastereomers synthesized via chiral auxiliaries .
Q. What in vitro models assess efficacy against β-lactamase-producing strains?
- Broth microdilution assays : Test MICs in Mueller-Hinton broth with/without β-lactamase inhibitors (e.g., clavulanic acid) .
- Zymogram assays : Use nitrocefin hydrolysis to quantify β-lactamase inhibition .
Q. How can the C3 thioether group be optimized for pharmacokinetics?
Q. What computational methods predict interactions with PBPs?
- Molecular dynamics (MD) : Simulate binding to PBP2a (MRSA target) using GROMACS.
- QM/MM : Calculate transition states for acylation using Gaussian/AMBER .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
